

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride molecular structure

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Compound of Interest

Compound Name:	1-(1-Methoxypropan-2-yl)piperazine dihydrochloride
Cat. No.:	B1424894

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An In-Depth Technical Guide to the Molecular Structure and Analysis of **1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride**

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and analytical characterization of **1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride**. As a specialized chemical building block, particularly noted for its application in the synthesis of protein degraders, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the structural nuances conferred by the piperazine core, the chiral methoxypropyl substituent, and the dihydrochloride salt form. It further details established and theoretical methodologies for its synthesis, purification, and spectroscopic identification, providing a foundational resource for its effective utilization in advanced chemical research.

Introduction and Chemical Identity

1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride is a heterocyclic organic compound belonging to the piperazine family.^[1] Its structure is defined by a central piperazine ring N-substituted with a 1-methoxypropan-2-yl group.^[1] The compound is supplied as a dihydrochloride salt, a formulation that enhances its stability and aqueous solubility, making it highly suitable for laboratory use, particularly in aqueous reaction media or for biological screening protocols.

Its primary significance in the current research landscape lies in its classification as a "Protein Degrader Building Block".^[2] This positions it as a valuable precursor for the synthesis of more complex molecules like Proteolysis-Targeting Chimeras (PROTACs), which are at the forefront of novel therapeutic strategies.

Core Chemical Data

Property	Value	Source
Chemical Name	1-(1-Methoxypropan-2-yl)piperazine dihydrochloride	[2] [3]
CAS Number	1258640-14-0	[2] [4]
Molecular Formula	C ₈ H ₂₀ Cl ₂ N ₂ O	[2] [3]
Molecular Weight	231.163 g/mol	[2] [3]
Canonical SMILES	CC(N1CCNCC1)COC.[H]Cl. [H]Cl	[4]
Physical State	Likely a white to off-white crystalline solid	[5]
Storage	Inert atmosphere, 2-8°C	[4]

Detailed Molecular Structure Analysis

The functionality and reactivity of this molecule are a direct consequence of its three-dimensional structure and the interplay between its constituent parts.

The Piperazine Core

The six-membered piperazine ring is the molecule's foundational scaffold. In its ground state, it adopts a stable chair conformation to minimize steric strain. The two nitrogen atoms, located at positions 1 and 4, are key to its chemical behavior. They are nucleophilic and basic, with the N4 nitrogen (unsubstituted in the free base) and the N1 nitrogen both capable of being protonated.

The 1-Methoxypropan-2-yl Substituent

This substituent introduces several critical features:

- Chirality: The propyl chain is attached to the N1 of the piperazine ring via its second carbon (C2). This carbon is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. For stereospecific applications, chromatographic separation of the enantiomers or an asymmetric synthesis would be required.
- Steric Hindrance: The propyl group provides steric bulk around the N1 atom, which can influence its reactivity and the binding orientation of the molecule within a larger construct.
- Hydrophilicity: The ether oxygen atom within the methoxy group can act as a hydrogen bond acceptor, subtly influencing the molecule's solubility and intermolecular interactions.

The Dihydrochloride Salt Form

The designation "dihydrochloride" is chemically precise and significant. It indicates that both nitrogen atoms of the piperazine ring are protonated, forming a dicationic species that is stabilized by two chloride counter-ions.

The rationale for supplying the compound in this form is threefold:

- Enhanced Solubility: The ionic nature of the salt dramatically increases its solubility in water and other polar protic solvents compared to the free base.^[5]
- Improved Stability: The protonated amines are less susceptible to atmospheric oxidation and degradation, leading to a longer shelf life.
- Handling and Purity: The salt form is typically a stable, crystalline solid, which is easier to handle, weigh, and purify than the often oily or hygroscopic free base.

Caption: 2D representation of **1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride**.

Analytical Characterization and Protocols

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. For the dihydrochloride salt in a solvent like D₂O or DMSO-d₆, a ¹H NMR spectrum would

exhibit characteristic signals.

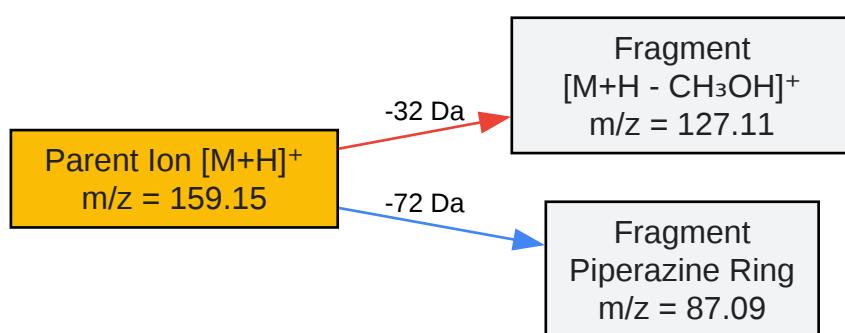
- Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.3 ppm.
- Propyl Methyl Protons (-CH-CH₃): A doublet around 1.2 ppm, coupled to the methine proton.
- Piperazine Protons (-CH₂-): Due to protonation and the chair conformation, these protons become diastereotopic and would appear as a series of complex, broad multiplets, significantly downfield-shifted (typically 3.2-3.8 ppm) compared to the free base, due to the deshielding effect of the adjacent positive charges.
- Propyl Methine and Methylene Protons (-CH-CH₂-O-): Multiplets in the 3.0-3.6 ppm range.
- Amine Protons (N⁺-H): Very broad signals, often exchanging with residual water in the solvent.
- Accurately weigh 5-10 mg of **1-(1-Methoxypropan-2-yl)piperazine dihydrochloride**.
- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
- Vortex the tube gently until the sample is fully dissolved.
- Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
- Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- Integrate all signals and analyze coupling patterns to confirm the proton assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using electrospray ionization (ESI), the analysis would detect the cationic form of the free base, not the intact salt.

- Expected Ion: The primary ion observed in positive mode ESI-MS would be the protonated free base, [C₈H₁₈N₂O + H]⁺.

- Expected m/z: 159.15.[1]
- Key Fragmentation: A common fragmentation pathway for such molecules involves the loss of the methoxy group as methanol or a methoxy radical, or cleavage of the propyl chain.[1] A significant fragment would likely be observed at m/z 128 (loss of $-\text{OCH}_3$).



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Caption: Predicted ESI-MS fragmentation pathway.

Proposed Synthesis Pathway

While specific synthesis procedures for this exact compound are not widely published, a plausible and robust synthetic route can be designed based on established chemical principles for N-alkylation of piperazines. The most direct approach involves the reductive amination of piperazine with 1-methoxy-2-propanone.

Retrosynthetic Analysis

The disconnection approach simplifies the synthesis design, identifying readily available starting materials.



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Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis and Salt Formation

Step 1: Reductive Amination (Synthesis of the Free Base)

- To a solution of piperazine (2.0 equivalents) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add 1-methoxy-2-propanone (1.0 equivalent).
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
- Cool the reaction mixture to 0°C in an ice bath.
- Add a mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 equivalents), portion-wise over 30 minutes. The choice of this reagent is critical as it is selective for imines in the presence of ketones and is effective under neutral or mildly acidic conditions.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(1-Methoxypropan-2-yl)piperazine free base.

Step 2: Dihydrochloride Salt Formation

- Dissolve the crude free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
- Cool the solution in an ice bath.
- Slowly add a solution of hydrochloric acid in ether or isopropanol (2.1 equivalents) dropwise with vigorous stirring.^[6]

- A white precipitate of the dihydrochloride salt should form immediately.
- Continue stirring at 0°C for 30-60 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final **1-(1-Methoxypropan-2-yl)piperazine dihydrochloride**.

Conclusion

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is a structurally well-defined molecule whose utility in modern drug discovery, particularly as a building block for protein degraders, is underpinned by its specific chemical features. The combination of a conformationally stable piperazine ring, a chiral methoxypropyl substituent, and the highly soluble dihydrochloride salt form creates a versatile and reliable reagent for synthetic chemistry. The analytical and synthetic protocols outlined in this guide provide researchers with the foundational knowledge required to confidently handle, characterize, and implement this compound in their research and development workflows.

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